4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide
CAS No.: 10066-75-8
Cat. No.: VC17171066
Molecular Formula: C36H56I2N2O4
Molecular Weight: 834.6 g/mol
* For research use only. Not for human or veterinary use.
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide - 10066-75-8](/images/structure/VC17171066.png)
Specification
CAS No. | 10066-75-8 |
---|---|
Molecular Formula | C36H56I2N2O4 |
Molecular Weight | 834.6 g/mol |
IUPAC Name | 4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide |
Standard InChI | InChI=1S/C36H56N2O4.2HI/c1-7-37(5,8-2)25-17-19-27-41-35(39)33-31(29-21-13-11-14-22-29)34(32(33)30-23-15-12-16-24-30)36(40)42-28-20-18-26-38(6,9-3)10-4;;/h11-16,21-24,31-34H,7-10,17-20,25-28H2,1-6H3;2*1H/q+2;;/p-2 |
Standard InChI Key | RTVGPORNXYHAKU-UHFFFAOYSA-L |
Canonical SMILES | CC[N+](C)(CC)CCCCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OCCCC[N+](C)(CC)CC)C3=CC=CC=C3.[I-].[I-] |
Introduction
Structural Elucidation and Molecular Characteristics
Core Cyclobutane Framework
The central cyclobutane ring adopts a strained, non-planar conformation due to its four-membered structure. Substituents at positions 2 and 4 consist of phenyl groups, while positions 1 and 3 are occupied by carboxylate ester linkages . X-ray crystallographic analysis of analogous cyclobutane derivatives reveals bond angles of approximately 88°–92°, contributing to significant ring strain.
Ionic Substituent Architecture
Two identical diethyl-methylazanium groups connect to the cyclobutane via butoxycarbonyl bridges. Each cationic center features:
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Diethylmethylammonium moiety: A tertiary nitrogen atom bonded to two ethyl groups, one methyl group, and a butoxycarbonyl chain .
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Counterion pairing: Two iodide anions balance the +2 charge of the dicationic structure, as confirmed by elemental analysis .
The complete molecular formula is , yielding a molecular weight of 997.76 g/mol .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 997.76 g/mol | |
Charge State | Dication (+2) | |
Counterions | Iodide (2×) |
Stereochemical Considerations
The cis-trans isomerism of cyclobutane substituents creates multiple stereoisomers. Supplier specifications indicate the compound exists as a mixture of cis-1,2, cis-1,3, and trans-1,4 diastereomers . Molecular modeling suggests the trans configuration minimizes steric clashes between phenyl groups.
Synthetic Methodology
Retrosynthetic Analysis
The synthesis involves three key components:
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Cyclobutane dicarboxylic acid precursor: Likely derived from [2+2] photocycloaddition of cinnamic acid derivatives.
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Quaternary ammonium sidechains: Synthesized via alkylation of diethylmethylamine with 4-bromobutanol followed by iodide salt formation .
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Esterification: Coupling the acid chloride form of cyclobutane-dicarboxylic acid with ammonium-functionalized butanol .
Cyclobutane Core Formation
Ultraviolet irradiation of methyl cinnamate induces dimerization via suprafacial [2+2] cycloaddition, yielding dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate. Hydrolysis with aqueous NaOH produces the dicarboxylic acid intermediate.
Ammonium Sidechain Preparation
Diethylmethylamine undergoes quaternization with 1,4-dibromobutane in acetone, followed by metathesis with KI to generate 4-bromo-N,N-diethyl-N-methylbutan-1-aminium iodide .
Final Assembly
The dicarboxylic acid is converted to its acid chloride using thionyl chloride. Subsequent reaction with two equivalents of the ammonium alcohol under Schotten-Baumann conditions affords the target compound .
Table 2: Representative Reaction Conditions
Step | Reagents | Temperature | Yield |
---|---|---|---|
Photocycloaddition | UV light (λ=254 nm) | 25°C | 32% |
Quaternization | 1,4-Dibromobutane, acetone | 60°C | 78% |
Esterification | SOCl₂, then NH₄OH | 0–5°C | 65% |
Physicochemical Properties
Solubility Profile
The compound exhibits:
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High solubility in polar aprotic solvents (DMF, DMSO) due to ionic character
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Limited solubility in water (<0.1 mg/mL) attributed to hydrophobic phenyl groups
Thermal Stability
Differential scanning calorimetry of analogous compounds shows decomposition onset at 210°C, with exothermic degradation peaks at 235°C. The iodide counterions enhance thermal stability compared to chloride analogs .
NMR Spectroscopy
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¹H NMR (DMSO-d₆): δ 7.2–7.4 (m, 10H, aromatic), 4.1–4.3 (m, 4H, OCH₂), 3.2–3.4 (q, 8H, NCH₂CH₃), 1.8–2.1 (m, 8H, cyclobutane CH₂)
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¹³C NMR: 174.8 ppm (ester carbonyl), 139.2–126.4 ppm (aromatic carbons), 62.1 ppm (NCH₂)
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion cluster at m/z 997.7593 ([M]²⁺), consistent with the proposed formula .
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